molecular formula C9H20ClN3O2 B2499547 3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride CAS No. 2567503-39-1

3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride

Cat. No. B2499547
CAS RN: 2567503-39-1
M. Wt: 237.73
InChI Key: ZEKCXPCEZFMUPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-substituted propanamides has been reported using a four-component reaction involving an aldehyde, amine, Meldrum's acid, and a diketone in the presence of benzyltriethylammonium chloride in an aqueous medium. This method offers advantages such as good yields, mild reaction conditions, and eco-friendliness, which could be relevant for the synthesis of 3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride .

Molecular Structure Analysis

Bivalent transition metal complexes of a related compound, 3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide, have been synthesized and characterized using various spectroscopic techniques and computational studies to confirm their geometry. These studies can provide a framework for understanding the molecular structure and coordination behavior of similar compounds .

Chemical Reactions Analysis

The reactivity of a structurally related compound, 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, with various phosphorus reagents has been explored, leading to the synthesis of novel phosphorus-containing heterocycles. This indicates that the compound of interest may also exhibit unique reactivity with phosphorus reagents, potentially leading to a variety of novel derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride have not been directly reported, the studies on related compounds provide some context. For example, the synthesis and characterization of metal complexes suggest that the compound may form stable complexes with various metals, which could influence its physical properties such as solubility and molar conductance . Additionally, the asymmetric synthesis of a related thienyl compound and its crystal structure analysis could provide insights into the potential crystalline behavior and hydrogen bonding patterns of the compound .

Scientific Research Applications

Potential Antidepressant Applications

A derivative of 3-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide hydrochloride, specifically 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide, was explored for its potential antidepressant properties. The compound showed potent activity in preventing reserpine effects in mice, a model used to evaluate antidepressant drugs. Further, a derivative of this compound, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, was identified for its promising antidepressant activity combined with a lower incidence of anticholinergic side effects, common in many antidepressants (Clark et al., 1979).

Synthesis of Central Analgesics

The chemical structure of 3-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide hydrochloride has been utilized in the synthesis of central analgesics like tapentadol hydrochloride. This process involves a series of reactions starting from 1-(3-methoxyphenyl)-1-propanone, followed by a Mannich reaction, Grignard reaction, and several other steps, leading to the formation of tapentadol with an overall yield of about 52% (Li Yuhua, 2010).

Generation of Structurally Diverse Libraries

The compound has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. These reactions have yielded a variety of derivatives including dithiocarbamates, thioethers, pyrazolines, pyridines, and other complex structures, demonstrating the versatility of 3-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide hydrochloride in synthetic chemistry (Roman, 2013).

In Neuroprotection and Chemosensory Applications

A derivative, N-(3-chloro-10H-phenothiazin-10-yl)-3-(dimethylamino)propanamide, exhibited neuroprotective properties and was an effective inhibitor of butyrylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. Additionally, the compound showed promise in protecting neurons against damage from free radicals and exhibited low toxicity, with the ability to penetrate the CNS (González-Muñoz et al., 2011). Furthermore, a chemosensor based on a derivative of this compound showed significant potential in detecting Zn2+ ions in aqueous media, indicating its applicability in chemosensory and environmental monitoring (Y. S. Kim et al., 2016).

properties

IUPAC Name

3-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2.ClH/c1-11(2)6-5-8(13)10-7-9(14)12(3)4;/h5-7H2,1-4H3,(H,10,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKCXPCEZFMUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)NCC(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]propanamide;hydrochloride

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